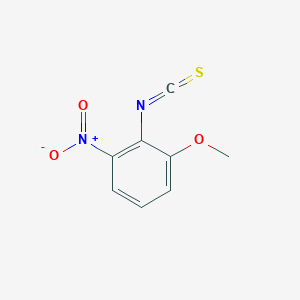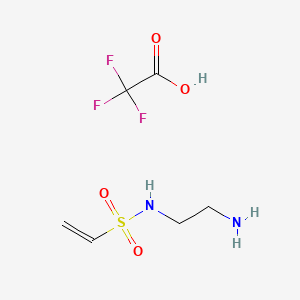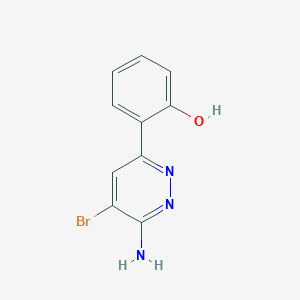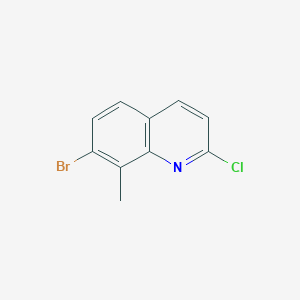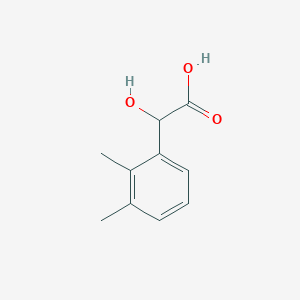
2,3-Dimethylmandelic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylmandelic acid is an organic compound belonging to the class of alpha-hydroxy acids It is structurally characterized by a mandelic acid core with two methyl groups attached at the 2nd and 3rd positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dimethylmandelic acid can be synthesized through several methods. One common approach involves the acid-catalyzed hydrolysis of 2,3-dimethylmandelonitrile. This reaction typically requires the use of hydrochloric acid or sulfuric acid as a catalyst and is conducted under reflux conditions. Another method involves the base-catalyzed hydrolysis of 2,3-dimethylphenylacetonitrile using sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst, reaction temperature, and solvent can significantly impact the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: 2,3-Dimethylmandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,3-Dimethylbenzaldehyde or 2,3-dimethylbenzoic acid.
Reduction: 2,3-Dimethylphenylethanol or 2,3-dimethylphenylethane.
Substitution: 2,3-Dimethylbromobenzene or 2,3-dimethylnitrobenzene.
科学研究应用
2,3-Dimethylmandelic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: Research explores its potential as an intermediate in the production of drugs with antimicrobial or anticancer properties.
Industry: It is utilized in the manufacture of specialty chemicals and as a reagent in analytical chemistry.
作用机制
The mechanism of action of 2,3-dimethylmandelic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the alpha-hydroxy acid group allows it to participate in hydrogen bonding and electrostatic interactions, which can modulate its activity and specificity.
相似化合物的比较
2,3-Dimethylmandelic acid can be compared with other similar compounds such as:
Mandelic Acid: Lacks the methyl groups at the 2nd and 3rd positions, making it less hydrophobic and with different reactivity.
Phenylglycolic Acid: Similar structure but without the methyl groups, leading to different chemical and biological properties.
2,3-Dimethylphenylacetic Acid: Similar methyl substitution but lacks the alpha-hydroxy group, affecting its reactivity and applications.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2-(2,3-dimethylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O3/c1-6-4-3-5-8(7(6)2)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13) |
InChI 键 |
KSJILFOEBGQBNH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(C(=O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)
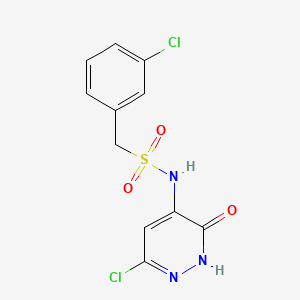
![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)
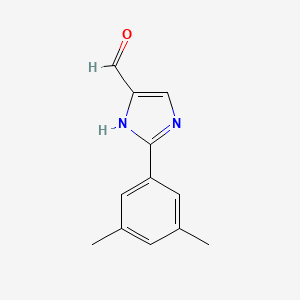
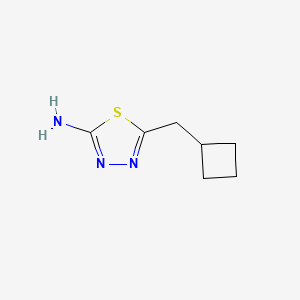
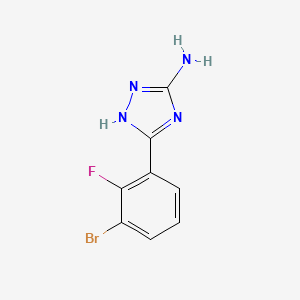
![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)
